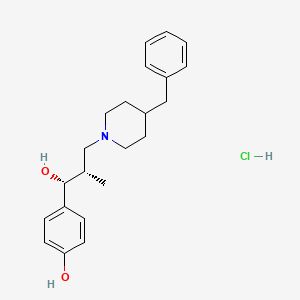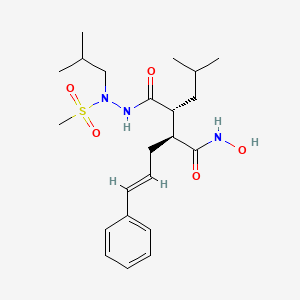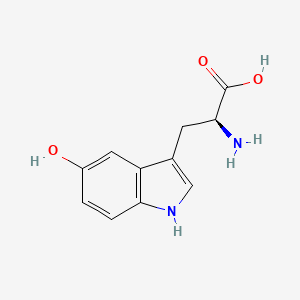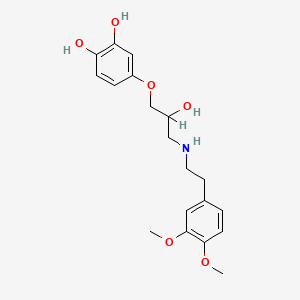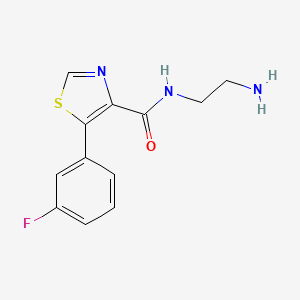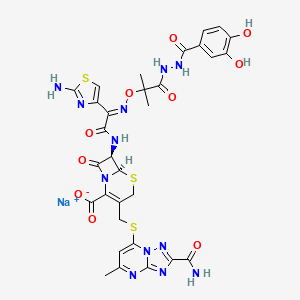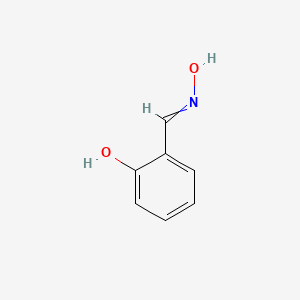
Salicylaldoxime
Overview
Description
Salicylaldoxime is an organic compound with the chemical formula C₇H₇NO₂. It is the oxime derivative of salicylaldehyde. This crystalline, colorless solid is known for its chelating properties, forming stable complexes with metal ions. It is often used in the analysis of samples containing transition metal ions, forming brightly colored coordination complexes .
Mechanism of Action
Target of Action
Salicylaldoxime primarily targets two types of entities: the EAC’1,4,2 and C’3 complex involved in immune hemolysis , and transition metal ions , with which it often forms brightly colored coordination complexes . It also interacts with the catalytic zinc ion of carbonic anhydrases .
Mode of Action
This compound selectively inhibits the reaction between the intermediate complex EAC’1,4,2 and C’3, which is involved in immune hemolysis . In the context of transition metal ions, this compound acts as a chelator . It forms charge-neutral complexes with divalent metal ions .
Biochemical Pathways
This compound affects the biochemical pathway of immune hemolysis by inhibiting the interaction between EAC’1,4,2 and C’3 . In the presence of transition metal ions, it forms coordination complexes, affecting the pathways related to these ions .
Pharmacokinetics
Its solubility in water (25 g l −1) suggests that it may have good bioavailability .
Result of Action
The result of this compound’s action is the inhibition of immune hemolysis . It also forms brightly colored coordination complexes with transition metal ions, which can be used in the analysis of samples containing these ions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its ability to form complexes with transition metal ions can be used in the extraction and separation of metals from their ores . Moreover, it has been found to be effective in the determination of this compound in environmental water samples .
Biochemical Analysis
Biochemical Properties
Salicylaldoxime is the conjugate acid of a bidentate ligand . In highly acidic media, the ligand protonates, and the metal aquo complex and aldoxime are liberated . This makes this compound a recyclable extractant. It typically forms charge-neutral complexes with divalent metal ions .
Cellular Effects
This compound has been found to inhibit immune hemolysis by selectively targeting the interaction between EAC’1,4,2 and C’3 . It demonstrates inhibitory activity without reversible effects by divalent cations .
Molecular Mechanism
This compound is the conjugate acid of a bidentate ligand . In highly acidic media, the ligand protonates, and the metal aquo complex and aldoxime are liberated . This way, this compound acts as a recyclable extractant. It typically forms charge-neutral complexes with divalent metal ions .
Temporal Effects in Laboratory Settings
For the determination of this compound in environmental water samples, a stable and rapid method with low detection was proposed and established, based on the liquid-liquid extraction-high performance liquid chromatography with ultraviolet detector .
Metabolic Pathways
This compound is involved in the extraction and separation of metals from their ores . In one application of hydrometallurgy, Cu2+ is extracted into organic solvents as its this compound complex .
Transport and Distribution
This compound is used in the extraction and separation of metals from their ores . In one application of hydrometallurgy, Cu2+ is extracted into organic solvents as its this compound complex .
Preparation Methods
Synthetic Routes and Reaction Conditions: Salicylaldoxime is typically synthesized from salicylaldehyde and hydroxylamine. The reaction involves the condensation of salicylaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{C}_7\text{H}_6\text{O}_2 + \text{NH}_2\text{OH} \rightarrow \text{C}_7\text{H}_7\text{NO}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound involves magnesium-mediated ortho-specific formylation of phenols, followed by conversion to this compound through reaction with hydroxylamine sulfate. This method yields a high overall yield of 88% .
Types of Reactions:
Chelation: this compound acts as a bidentate ligand, forming stable complexes with metal ions. For example, it forms a complex with copper ions: [ 2 \text{C}_7\text{H}_7\text{NO}_2 + \text{Cu}^{2+} \rightarrow \text{Cu}(\text{C}_7\text{H}_7\text{NO}_2)_2 + 2 \text{H}^+ ]
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are less common compared to its chelation reactions.
Substitution: It can participate in substitution reactions, particularly in the presence of strong bases or acids.
Common Reagents and Conditions:
Bases: Sodium hydroxide, potassium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Solvents: Water, ethanol, and other polar solvents.
Major Products:
Scientific Research Applications
Comparison with Similar Compounds
Benzaldoxime: Similar to salicylaldoxime but derived from benzaldehyde.
Acetaldoxime: Derived from acetaldehyde, used in different chemical applications.
Formaldoxime: Derived from formaldehyde, used in various industrial processes.
Uniqueness of this compound: this compound is unique due to its ability to form stable, brightly colored complexes with metal ions, making it particularly useful in analytical chemistry. Its derivatives also show potential as carbonic anhydrase inhibitors, offering therapeutic benefits in medicine .
Properties
CAS No. |
94-67-7 |
|---|---|
Molecular Formula |
C7H7NO2 |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
2-[(Z)-hydroxyiminomethyl]phenol |
InChI |
InChI=1S/C7H7NO2/c9-7-4-2-1-3-6(7)5-8-10/h1-5,9-10H/b8-5- |
InChI Key |
ORIHZIZPTZTNCU-YVMONPNESA-N |
SMILES |
C1=CC=C(C(=C1)C=NO)O |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N\O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NO)O |
Appearance |
Solid powder |
melting_point |
57.0 °C |
Key on ui other cas no. |
94-67-7 |
physical_description |
Solid; [Merck Index] Off-white powder; [Alfa Aesar MSDS] |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
salicylaldoxime salicylaldoxime, (E)-isome |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does salicylaldoxime interact with copper ions?
A1: this compound acts as a bidentate ligand, coordinating to copper ions through both the phenolic oxygen and the nitrogen atom of the oxime group. This forms a stable, often square planar, complex. [, , , , ]
Q2: What makes this compound selective for copper ions?
A2: The size of the pseudo-macrocyclic cavity formed by the dimeric structure of this compound, stabilized by hydrogen bonds, plays a crucial role in its selectivity for copper(II) ions. This cavity size is particularly compatible with the ionic radius of copper(II). [, ]
Q3: What are the downstream effects of this compound binding to its targets?
A3: This depends on the context. In mineral flotation, binding to copper on the surface of minerals like malachite allows for their separation from other minerals. In biological systems, this compound can inhibit immune haemolysis by interfering with the complement system, specifically the reaction between the intermediate complex EAC′1,4,2 and C′3. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C7H7NO2, and its molecular weight is 137.14 g/mol. []
Q5: What are the key spectroscopic features of this compound?
A5: this compound shows characteristic peaks in various spectroscopic techniques:
- IR Spectroscopy: Strong absorptions due to O-H, C=N, and N-O stretching vibrations are observed. Additionally, bands corresponding to the aromatic ring and the intramolecular hydrogen bond are present. [, , ]
- NMR Spectroscopy: The 1H and 13C NMR spectra show distinct signals for the aromatic protons, the oxime proton, and the hydroxyl proton. Correlations between chemical shifts and substituent constants have been observed. []
Q6: How does pressure affect the crystal structure of this compound?
A6: Studies have shown that increasing pressure can induce a phase transition in this compound, leading to the formation of a new polymorph. This transition is driven by the relief of intermolecular repulsions and changes in hydrogen bonding patterns within the crystal lattice. [, ]
Q7: How does the presence of substituents affect the properties of this compound derivatives?
A7: Substituents on the aromatic ring of this compound can influence its properties like solubility, steric hindrance, and electronic characteristics. For instance, bulky substituents can hinder the formation of certain metal complexes. [, , ]
Q8: How is this compound used in the flotation of copper minerals?
A8: this compound acts as an activator in the flotation of copper minerals like chrysocolla. It selectively adsorbs onto the mineral surface, facilitating the subsequent attachment of collectors like xanthates. This process enhances the hydrophobicity of the mineral, allowing for its separation by air bubbles. [, ]
Q9: What are the advantages of using this compound over other copper extractants?
A9: this compound offers several advantages, including high selectivity for copper ions, low cost, and relatively low toxicity compared to some other extractants. [, ]
Q10: How is computational chemistry used to study this compound and its derivatives?
A10: Computational methods like Density Functional Theory (DFT) are employed to investigate the electronic structure, bonding characteristics, and reactivity of this compound and its complexes. These calculations provide insights into properties such as binding energies, frontier molecular orbitals, and charge distribution. [, ]
Q11: How does modifying the structure of this compound impact its estrogen receptor (ER) binding affinity and activity?
A11: Studies have shown that replacing the phenolic 'A-ring' with the oxime and hydroxy moiety of this compound can create ER ligands. Further modifications, like introducing hydroxy or methoxy groups on the phenyl substituents, can significantly influence ER subtype selectivity and agonist/antagonist activity. [, ]
Q12: Can you elaborate on the impact of specific substitutions on the ER activity of this compound derivatives?
A12: For example, adding a para-hydroxy group on the 3-phenyl substituent increased ERβ affinity, while the same group on the 4-phenyl substituent enhanced ERα affinity. Interestingly, two hydroxyl groups on both phenyl substituents decreased binding to both ER subtypes. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-[(2S)-2-acetamido-3-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3R)-2-amino-3-sulfooxybutanoyl]-[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-oxopropyl]phenyl] hydrogen sulfate](/img/structure/B1680665.png)
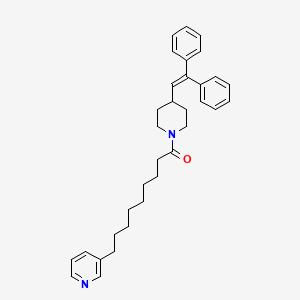
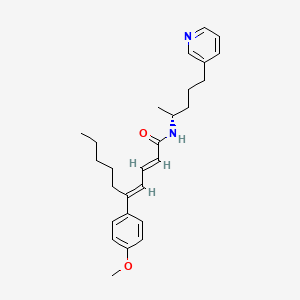
![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[4-(3-carboxy-1-cyclopropyl-6-fluoro-4-oxoquinolin-7-yl)piperazine-1-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1680669.png)
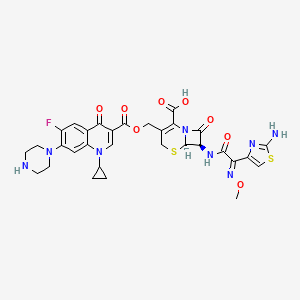
![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[6,8-difluoro-1-(2-fluoroethyl)-4-oxo-7-piperazin-1-ylquinoline-3-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1680672.png)
![(6R,7R)-7-[[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[1-[2-(3,4-dihydroxybenzoyl)hydrazinyl]-2-methyl-1-oxopropan-2-yl]oxyiminoacetyl]amino]-3-[[4-(3-carboxy-1-cyclopropyl-6-fluoro-4-oxoquinolin-7-yl)piperazin-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1680674.png)
